molecular formula C10H12O3 B090953 4-Methoxybenzyl acetate CAS No. 104-21-2

4-Methoxybenzyl acetate

Numéro de catalogue: B090953
Numéro CAS: 104-21-2
Poids moléculaire: 180.2 g/mol
Clé InChI: HFNGYHHRRMSKEU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-Methoxybenzyl acetate, also known as p-anisyl acetate, is an organic compound with the molecular formula C10H12O3. It is a carboxylic ester derived from 4-methoxybenzyl alcohol and acetic acid. This compound is known for its pleasant floral aroma and is commonly used in the fragrance and flavor industry .

Applications De Recherche Scientifique

4-Methoxybenzyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various aromatic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: this compound is widely used in the fragrance and flavor industry due to its pleasant aroma. .

Orientations Futures

4-Methoxybenzyl acetate is mainly used in the food and fragrance industry . It has a unique aroma and is widely used in condiments, pastries, beverages, and perfumes to enhance the aroma and taste of products . With its unique properties and uses, it may find more applications in the future.

Mécanisme D'action

Target of Action

It is widely used in the food and fragrance industry due to its strong, sweet, and floral scent

Biochemical Pathways

The biochemical pathways affected by Anisyl acetate are not clearly defined in the available literature. As a fragrance compound, it is primarily involved in sensory perception rather than metabolic or signaling pathways. Its main function is to provide a pleasant aroma in various products, from food items to perfumes .

Result of Action

The primary result of Anisyl acetate’s action is the perception of its characteristic aroma. When inhaled, it interacts with olfactory receptors, leading to the perception of a sweet, floral scent . This makes it a valuable ingredient in the food and fragrance industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Methoxybenzyl acetate can be synthesized through the esterification of 4-methoxybenzyl alcohol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methoxybenzyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: 4-Methoxybenzyl alcohol and acetic acid.

    Oxidation: 4-Methoxybenzaldehyde.

    Reduction: 4-Methoxybenzyl alcohol.

Comparaison Avec Des Composés Similaires

Uniqueness: this compound is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its parent alcohol and other related compounds. Its pleasant aroma also makes it particularly valuable in the fragrance and flavor industry .

Propriétés

IUPAC Name

(4-methoxyphenyl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-8(11)13-7-9-3-5-10(12-2)6-4-9/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNGYHHRRMSKEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044770
Record name 4-Methoxybenzyl acetate
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Solid, colourless to pale yellow liquid with a floral, fruity, balsamic odour
Record name Benzenemethanol, 4-methoxy-, 1-acetate
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Record name 4-Methoxybenzyl acetate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Anisyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/736/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

137.00 °C. @ 12.00 mm Hg
Record name 4-Methoxybenzyl acetate
Source Human Metabolome Database (HMDB)
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Solubility

insoluble in water, glycerol, propylene glycol; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Anisyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/736/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.104-1.111
Record name Anisyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/736/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

104-21-2, 1331-83-5
Record name 4-Methoxybenzyl acetate
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Record name Anisyl acetate
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Record name 4-Methoxybenzyl acetate
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Record name Benzenemethanol, 4-methoxy-, 1-acetate
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Record name 4-Methoxybenzyl acetate
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Record name p-methoxybenzyl acetate
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Record name Anisyl acetate
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Record name ANISYL ACETATE
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Record name 4-Methoxybenzyl acetate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

84 °C
Record name 4-Methoxybenzyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033761
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of anisyl acetate?

A1: Currently, anisyl acetate is primarily utilized as a fragrance ingredient in various industries. [, , , ] It's a popular choice in cosmetics, perfumery, and food products due to its pleasant aroma profile. [, , , ]

Q2: Can anisyl acetate be produced through biosynthesis?

A2: Yes, recent research has successfully demonstrated the biosynthesis of anisyl acetate using engineered Escherichia coli bacteria. [] This method offers a sustainable alternative to traditional chemical synthesis, meeting the increasing consumer demand for naturally-sourced fragrance compounds. []

Q3: What other aroma compounds are often found alongside anisyl acetate in natural sources?

A3: In Tahitian vanilla beans (Vanilla tahitensis), anisyl acetate is found alongside other key odorants like vanillin, anisaldehyde, and anisyl alcohol. [] Interestingly, 3-methylnonane-2,4-dione, β-damascenone, and phenylacetic acid were also identified in these vanilla beans for the first time. []

Q4: How does the ambient environment affect anisyl acetate in cigarettes?

A4: Research on cigarette smoke reveals that ambient temperature and relative humidity significantly influence the migration behavior of anisyl acetate and other flavor compounds. [] Specifically, anisyl acetate's migration to the particulate phase of mainstream smoke was notably correlated with humidity levels. [] This highlights the complexity of flavor release and retention within a consumer product.

Q5: Are there alternative methods for synthesizing anisyl acetate?

A5: Beyond traditional chemical synthesis and biosynthesis, research explores the use of cation exchange resins as catalysts for anisyl acetate production. [] Additionally, studies investigate green chemistry approaches, utilizing enzyme-catalyzed direct esterification in sponge-like ionic liquids under both conventional and microwave heating. [] These methods aim for more sustainable and environmentally friendly production processes.

Q6: What is the molecular formula and weight of anisyl acetate?

A6: The molecular formula of anisyl acetate is C10H12O3, and its molecular weight is 180.20 g/mol.

Q7: Are there any studies investigating the potential toxicity of anisyl acetate?

A7: While anisyl acetate is generally recognized as safe for its intended use as a fragrance ingredient, further research is necessary to comprehensively assess its potential toxicity and long-term effects.

Q8: What analytical techniques are commonly used to characterize and quantify anisyl acetate?

A8: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely employed technique for identifying and quantifying anisyl acetate in various matrices, including vanilla beans and cigarette smoke. [, ]

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